REACTION_CXSMILES
|
[Cl:1][CH2:2][CH2:3][CH2:4][C:5](Cl)=[O:6].[CH3:8][O:9][C:10](=[O:19])[C:11]1[CH:16]=[CH:15][C:14]([Cl:17])=[C:13]([NH2:18])[CH:12]=1.CCN(CC)CC>C(Cl)Cl>[CH3:8][O:9][C:10](=[O:19])[C:11]1[CH:16]=[CH:15][C:14]([Cl:17])=[C:13]([NH:18][C:5](=[O:6])[CH2:4][CH2:3][CH2:2][Cl:1])[CH:12]=1
|
Name
|
|
Quantity
|
2.82 g
|
Type
|
reactant
|
Smiles
|
ClCCCC(=O)Cl
|
Name
|
|
Quantity
|
1.66 g
|
Type
|
reactant
|
Smiles
|
COC(C1=CC(=C(C=C1)Cl)N)=O
|
Name
|
|
Quantity
|
2.22 g
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred for 1 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
then washed with 2N aqueous HCl solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with CH2Cl2
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=CC(=C(C=C1)Cl)NC(CCCCl)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.81 g | |
YIELD: PERCENTYIELD | 48% | |
YIELD: CALCULATEDPERCENTYIELD | 62.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |